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molecular formula C8H7Cl2NO B182401 N-(3,5-dichlorophenyl)acetamide CAS No. 31592-84-4

N-(3,5-dichlorophenyl)acetamide

Cat. No. B182401
M. Wt: 204.05 g/mol
InChI Key: BJWFSDFXPISTBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06482986B1

Procedure details

200 ml of pyridine are added dropwise to 100 g of 3,5-dichlorophenylamine in 3000 ml of chloroform, followed by addition of 90 ml of acetic anhydride. The reaction mixture is stirred for 12 hours at room temperature. The solvents are evaporated off under reduced pressure and the residue obtained is recrystallized from 1000 ml of ethyl acetate; m.p.=182° C.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
3000 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[Cl:7][C:8]1[CH:9]=[C:10]([NH2:15])[CH:11]=[C:12]([Cl:14])[CH:13]=1.[C:16](OC(=O)C)(=[O:18])[CH3:17]>C(Cl)(Cl)Cl>[Cl:7][C:8]1[CH:9]=[C:10]([NH:15][C:16](=[O:18])[CH3:17])[CH:11]=[C:12]([Cl:14])[CH:13]=1

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
100 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)N
Name
Quantity
3000 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
90 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 12 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents are evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
is recrystallized from 1000 ml of ethyl acetate

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
ClC=1C=C(C=C(C1)Cl)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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